Cas no 1384792-10-2 (2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide)

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide structure
1384792-10-2 structure
Product name:2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide
CAS No:1384792-10-2
MF:C19H22FN3O2
Molecular Weight:343.39528799057
CID:5917366
PubChem ID:72115705

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1384792-10-2
    • EN300-26596272
    • AKOS033236738
    • 2-fluoro-N-[4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl]pyridine-4-carboxamide
    • 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide
    • Z1286992452
    • インチ: 1S/C19H22FN3O2/c20-18-13-15(5-9-21-18)19(25)22-16-3-1-14(2-4-16)6-10-23-11-7-17(24)8-12-23/h1-5,9,13,17,24H,6-8,10-12H2,(H,22,25)
    • InChIKey: YHSVMCLKBFSZGT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CN=1)C(NC1C=CC(=CC=1)CCN1CCC(CC1)O)=O

計算された属性

  • 精确分子量: 343.16960512g/mol
  • 同位素质量: 343.16960512g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 421
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5Ų
  • XLogP3: 2.3

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26596272-0.05g
2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide
1384792-10-2 95.0%
0.05g
$212.0 2025-03-20

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide 関連文献

2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamideに関する追加情報

Recent Advances in the Study of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide (CAS: 1384792-10-2)

The compound 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide (CAS: 1384792-10-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorinated pyridine moiety and a hydroxypiperidine group, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key areas of investigation has been the compound's role as a selective inhibitor of specific kinase targets. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary data suggest that 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide exhibits high affinity and selectivity for certain kinase isoforms, making it a valuable candidate for further development. Structural-activity relationship (SAR) studies have been conducted to refine the compound's design, with modifications aimed at enhancing its potency and reducing off-target effects.

In addition to its kinase inhibitory properties, recent research has explored the compound's potential in addressing unmet medical needs in neurodegenerative diseases. The hydroxypiperidine moiety, in particular, has been hypothesized to confer blood-brain barrier permeability, a critical factor for central nervous system (CNS) targeting. Early-stage in vitro and in vivo studies have demonstrated encouraging results, with the compound showing neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These findings underscore the versatility of 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide as a multifunctional therapeutic agent.

Pharmacokinetic and safety profiling of the compound has also been a focal point of recent investigations. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile in animal models. The results indicate favorable pharmacokinetic characteristics, including good oral bioavailability and a manageable safety profile. These attributes position the compound as a strong candidate for advancement into clinical trials, pending further optimization and validation.

Looking ahead, the research community anticipates that 2-fluoro-N-{4-[2-(4-hydroxypiperidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide will continue to be a subject of intense study. Future directions may include the exploration of combination therapies, the development of novel formulations to improve delivery, and the identification of biomarkers to predict patient response. As the body of evidence grows, this compound holds the promise of making a meaningful impact in the treatment of complex diseases, bridging the gap between chemical biology and clinical medicine.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd